molecular formula C19H19N3O3S B5053247 N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide

N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide

Katalognummer B5053247
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: PLKDZFKZHHBQFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus Kinase 3 (JAK3). It has been extensively studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and psoriasis. In

Wirkmechanismus

N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide selectively inhibits JAK3, which is involved in the signaling of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide prevents the activation of downstream signaling pathways, which ultimately leads to the suppression of immune responses and inflammation.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to have a significant impact on the immune system. It can reduce the production of pro-inflammatory cytokines, such as IL-6 and tumor necrosis factor-alpha (TNF-alpha), while increasing the production of anti-inflammatory cytokines, such as IL-10. N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can also reduce the number of T cells and B cells in the blood, which are involved in the pathogenesis of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high selectivity for JAK3, which reduces the risk of off-target effects. However, N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide also has some limitations. It can be toxic at high concentrations, which can limit its use in cell-based assays. It also has poor solubility in water, which can make it difficult to use in in vivo studies.

Zukünftige Richtungen

There are several future directions for the study of N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide. One potential application is in the treatment of graft-versus-host disease (GVHD), which is a complication that can occur after bone marrow transplantation. N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to be effective in reducing the severity of GVHD in preclinical studies. Another potential application is in the treatment of multiple sclerosis (MS), which is an autoimmune disease that affects the central nervous system. N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to reduce the severity of MS in animal models. Finally, N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide may have potential applications in cancer immunotherapy, as it can modulate the immune response and enhance the efficacy of cancer treatments.

Synthesemethoden

N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is synthesized through a multi-step process that involves the reaction of piperidine with 4-cyanophenyl isocyanate, followed by the reaction of the resulting intermediate with phenylsulfonyl chloride. The final product is obtained through purification and isolation of the desired compound.

Wissenschaftliche Forschungsanwendungen

N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and psoriasis. It has been shown to inhibit JAK3, which is involved in the signaling pathways of various cytokines that play a role in the pathogenesis of these diseases. By inhibiting JAK3, N-(4-cyanophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can reduce inflammation and prevent tissue damage.

Eigenschaften

IUPAC Name

1-(benzenesulfonyl)-N-(4-cyanophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c20-14-15-6-8-17(9-7-15)21-19(23)16-10-12-22(13-11-16)26(24,25)18-4-2-1-3-5-18/h1-9,16H,10-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKDZFKZHHBQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C#N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.